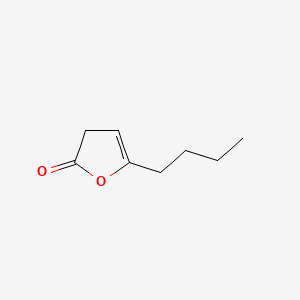
5-Butyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2(3H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a butyl group attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylacetylene with C-nucleophiles in the presence of mercury (II) acetate, followed by prototropic isomerization and reduction to yield the furanone derivative . The reaction conditions often include temperatures around 65-70°C in a solvent like DMSO.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylfuranone carboxylic acid, while reduction can produce butylfuranone alcohol.
Applications De Recherche Scientifique
5-Butyl-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma.
Mécanisme D'action
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of biofilm formation and disruption of cell membrane integrity . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidin-1-oxyl: Known for its stability and resistance to reduction.
2,5-Dialkyloxazolopyrano[3,2-c]quinolinone: Exhibits significant antitumor activity.
Uniqueness
5-Butyl-2(3H)-furanone stands out due to its unique furanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
34003-77-5 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
Clé InChI |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



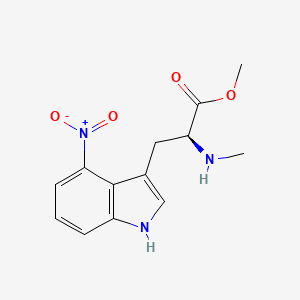
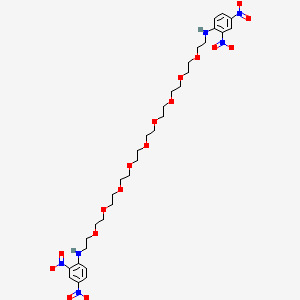

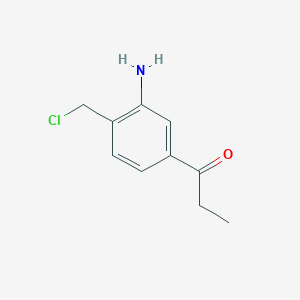

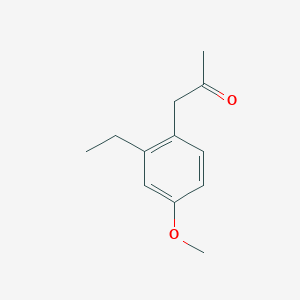
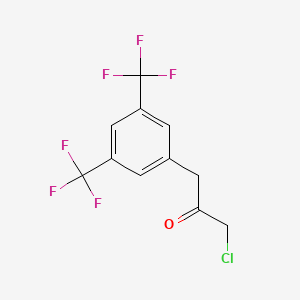
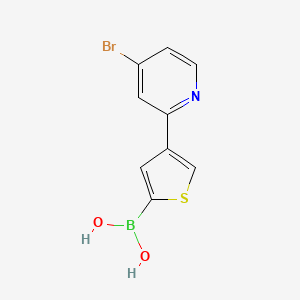
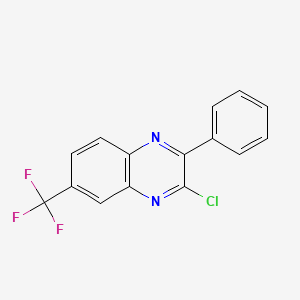
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

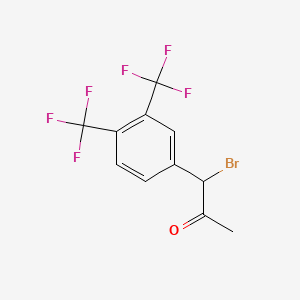
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
